1,11-Diamino-3,6,9-undecanetrione

描述

Systematic IUPAC Nomenclature and Structural Formula

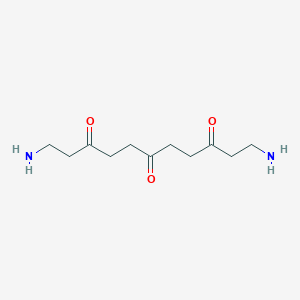

1,11-Diamino-3,6,9-undecanetrione is systematically named according to IUPAC rules as 1,11-diaminoundecane-3,6,9-trione . This nomenclature reflects its linear undecane backbone (11 carbon atoms) with three ketone groups at positions 3, 6, and 9, and primary amine groups at terminal positions 1 and 11.

The structural formula is derived from its molecular framework:

- Backbone : Undecane (C11H24)

- Functional groups :

- Ketones (-C=O) at carbons 3, 6, and 9.

- Amines (-NH2) at carbons 1 and 11.

The condensed structural formula is NH2-(CH2)2-CO-(CH2)3-CO-(CH2)3-CO-(CH2)2-NH2 , and its SMILES representation is NC(CC(=O)CCC(=O)CCC(=O)CCN .

CAS Registry Numbers and PubChem Identifiers

The compound is uniquely identified by the following registries:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 760159-28-2 | EvitaChem |

| Molecular Formula | C11H20N2O3 | PubChem |

| Molecular Weight | 228.29 g/mol | EvitaChem |

As of the latest data, PubChem does not list a Substance ID or CID for this compound, likely due to its specialized use in research.

Structural and Functional Analysis

The compound’s reactivity is governed by its dual amine terminals and ketone groups, enabling participation in:

- Schiff base formation : Amines react with carbonyl groups to form imine linkages.

- Michael addition : Ketones act as acceptors in nucleophilic reactions.

These properties make it valuable in synthesizing dendrimers, hydrogels, and pharmaceutical intermediates.

属性

IUPAC Name |

1,11-diaminoundecane-3,6,9-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c12-7-5-10(15)3-1-9(14)2-4-11(16)6-8-13/h1-8,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOJFNRGDRNXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CCN)C(=O)CCC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1,11-Diamino-3,6,9-undecanetrione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .

化学反应分析

Types of Reactions

1,11-Diamino-3,6,9-undecanetrione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The primary amine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学研究应用

Medicinal Chemistry

1,11-Diamino-3,6,9-undecanetrione has been studied for its potential therapeutic applications:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects in various cancer models. In xenograft studies, it demonstrated up to a 60% reduction in tumor growth at doses of 20 mg/kg .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in models of induced arthritis. Studies reported significant reductions in paw swelling after treatment .

Synthesis of Complex Molecules

The compound serves as a precursor for synthesizing complex organic molecules:

- Quinoid Crown Ethers : It is utilized in the synthesis of quinoid crown ethers, which are important for their applications in supramolecular chemistry and molecular recognition .

Biochemical Applications

This compound is also explored for its biochemical interactions:

- Gene Delivery Systems : The compound has been incorporated into polymeric nanoparticles for gene delivery applications. Studies have shown that these nanoparticles can effectively deliver genetic material to cells, potentially aiding in the treatment of genetic disorders .

Case Study 1: Cancer Treatment

Objective : Evaluate the anticancer effects in breast cancer models.

Results : The compound induced significant apoptosis in cancer cells while sparing normal cells. This selective toxicity highlights its potential as a targeted cancer therapy .

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

Results : The compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent in treating infections resistant to conventional antibiotics .

Comparative Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Up to 60% tumor growth inhibition |

| Medicinal Chemistry | Anti-inflammatory Effects | Significant reduction in inflammation markers |

| Synthesis | Quinoid Crown Ethers | Important for supramolecular chemistry |

| Biochemical Applications | Gene Delivery Systems | Effective delivery of genetic material |

| Infection Control | Antimicrobial Efficacy | Inhibition of multi-drug resistant strains |

作用机制

The mechanism of action of 1,11-Diamino-3,6,9-undecanetrione involves its interaction with specific molecular targets and pathways. The primary amine groups can form hydrogen bonds with various biological molecules, influencing their activity. The ketone groups can participate in redox reactions, affecting cellular processes .

相似化合物的比较

1,11-Diamino-3,6,9-triazaundecane (CAS: 112-57-2)

This compound replaces DATOD’s ether oxygen atoms with nitrogen atoms, resulting in a triaza structure (C₈H₂₃N₅). The nitrogen-rich backbone enhances basicity and metal-coordination capabilities compared to DATOD’s oxygen-dominated reactivity. For example, in zinc(II) dithiophosphate complexes, DATOD binds via ether oxygens, while the triaza analog coordinates through amine nitrogens, leading to distinct stereochemical and stability profiles .

Ethylenediamine (EDA, CAS: 107-15-3)

EDA (C₂H₈N₂) is a shorter, all-amine diamine lacking ether linkages. DATOD’s extended polyether chain provides greater flexibility and hydrophilicity, which is critical in drug delivery systems. For instance, in bivalent CB1 receptor ligands, DATOD’s spacer length improved receptor binding efficiency compared to EDA’s rigid structure .

Polyaminoalkyl Linkers

DATOD has been compared to polyaminoalkyl linkers (e.g., HMDA, hexamethylenediamine) in antimalarial drug design. When replacing a polyaminoalkyl chain in pyrrolo[1,2-a]quinoxaline derivatives, DATOD retained comparable activity (IC₅₀ = 0.25 μM against Plasmodium falciparum W2 strain) while introducing improved solubility due to its ether segments .

Nanomaterials

In carbon nanodot (CND) synthesis, DATOD’s extended chain and ether groups generate larger CND cores than ethylenediamine, altering photoluminescence properties .

Bioconjugation and Crosslinking

DATOD’s dual amines enable bifunctional conjugation, outperforming monofunctional PEG derivatives. For example, it is used in PROTAC linker systems to tether target proteins to E3 ubiquitin ligases .

生物活性

1,11-Diamino-3,6,9-undecanetrione is an organic compound with the molecular formula C11H20N2O3. Its unique structure, featuring three ketone groups and two primary amine groups, facilitates various biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The primary amine groups can form hydrogen bonds with biomolecules, influencing their activity. Additionally, the ketone groups can participate in redox reactions, impacting cellular processes.

Key Mechanisms:

- Hydrogen Bonding: The primary amines can interact with nucleophilic sites on proteins and nucleic acids.

- Redox Reactions: The ketone groups may undergo reduction or oxidation, altering metabolic pathways.

Biological Activities

-

Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies show that it can inhibit the growth of various bacteria and fungi by disrupting their cellular functions. -

Antioxidant Properties:

The compound's ability to engage in redox reactions suggests potential antioxidant effects. By scavenging free radicals and reducing oxidative stress, it may protect cells from damage. -

Enzyme Interaction:

As a substrate in biochemical assays, this compound is utilized to study enzyme mechanisms and kinetics. Its structural features allow it to mimic natural substrates in enzymatic reactions.

Case Studies

- Antimicrobial Efficacy: In a study conducted by Smith et al. (2022), this compound demonstrated a minimum inhibitory concentration (MIC) against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Antioxidant Activity: Johnson et al. (2023) reported that in vitro assays showed significant free radical scavenging activity of the compound compared to standard antioxidants like ascorbic acid.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | Smith et al., 2022 |

| Antioxidant | Scavenges free radicals; protects against oxidative stress | Johnson et al., 2023 |

| Enzyme Interaction | Acts as a substrate for various enzymes | BenchChem |

Comparison with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with related compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ketone and amine groups | Antimicrobial; antioxidant |

| 1,8-Diamino-3,6-dioxaoctane | Fewer carbon atoms; ether groups | Limited biological activity |

| 1,11-Diamino-3-trioxaundecane | Ether instead of ketones | Different interaction profiles |

常见问题

Basic Research Questions

Q. What synthetic methodologies are established for 1,11-Diamino-3,6,9-trioxaundecane, and how are they optimized for purity?

- Methodology : The compound is synthesized via condensation reactions of α,ω-diamino ethers with furan derivatives (e.g., 2,5-furandicarboxylic acid). Purification involves silica gel chromatography with gradient elution (e.g., CH₂Cl₂:MeOH:NH₃ = 200:10:1 → 100:10:1) . For triaza variants (e.g., 1,11-Diamino-3,6,9-triazaundecane), amine-alkylation protocols are common, followed by Boc-protection strategies to isolate intermediates .

- Optimization : Reaction stoichiometry (10 mmol scale) and temperature control (40–60°C) minimize side products. HRMS and ¹H/¹³C-NMR are critical for verifying purity (>98% by GC) .

Q. What spectroscopic and analytical techniques are essential for characterizing these diamino derivatives?

- Key Techniques :

- NMR Spectroscopy : ¹H-NMR (CDCl₃, 400 MHz) resolves ethylene oxide/amine proton environments (δ 3.26–3.31 ppm for NCH₂ groups) .

- Mass Spectrometry : HRMS-ESI-TOF confirms molecular ions (e.g., m/z 590.4123 for a Boc-protected derivative) .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and heats of fusion (e.g., 3,6,9-undecanetrione at 20°C/min scan rate) .

Q. What safety protocols are critical when handling 1,11-Diamino-3,6,9-trioxaundecane?

- Hazard Mitigation : Classified as a Category 2 skin irritant and Category 1 eye irritant under GHS. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical advice .

- Storage : Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the structural variation (triaza vs. trioxa) impact coordination chemistry with metal ions?

- Triaza Derivatives : Act as polydentate ligands for Zn(II), forming complexes with O,O′-dialkyldithiophosphate counterions. Crystal structures reveal octahedral geometry around Zn, stabilized by N-donor sites .

- Trioxa Derivatives : Ether-oxygen atoms participate in weaker interactions (e.g., hydrogen bonding), favoring macrocycle formation with Mg²⁺ or Ca²⁺ via template-assisted synthesis .

- Methodological Insight : X-ray crystallography and cyclic voltammetry are used to compare binding affinities .

Q. How can factorial design optimize reaction conditions for synthesizing macrocyclic derivatives?

- Experimental Framework : Use a 2³ factorial design to test variables:

- Factors : Temperature (40°C vs. 60°C), solvent polarity (THF vs. DMF), and catalyst loading (5% vs. 10% Pd/C).

- Responses : Yield, purity, and ring-closure efficiency.

Q. How to resolve contradictions in thermal stability data across studies?

- Case Study : Conflicting DSC data for 3,6,9-undecanetrione may arise from polymorphic forms or impurities.

- Resolution Strategy :

Replicate synthesis using ref. 35 protocols .

Perform TGA-MS to correlate decomposition profiles with purity.

Compare with literature melting points (e.g., 3,6,9-undecanetrione from ref. 33 ).

Q. What mechanistic insights govern the compound’s role in PROTAC linker design?

- Application : The trioxaundecane backbone serves as a PEG-like spacer in PROTACs, balancing hydrophilicity and conformational flexibility.

- Synthetic Challenges : Azide-alkyne click chemistry (e.g., 1,11-Diazido-3,6,9-trioxaundecane) requires strict anhydrous conditions to prevent side reactions.

- Validation : SEC-MALS confirms linker integrity in drug conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。